1(or 2)-(2-Ethylhexyl) trimellitate is synthesized from trimellitic anhydride through various esterification processes. It falls under the category of triesters, specifically those derived from tricarboxylic acids. The compound is recognized for its low volatility and excellent compatibility with a range of polymers, making it a preferred choice in industrial applications.
The synthesis of 1(or 2)-(2-Ethylhexyl) trimellitate typically involves the following steps:
The molecular formula of 1(or 2)-(2-Ethylhexyl) trimellitate is , with a molecular weight of approximately 546.79 g/mol. Its structure consists of three long-chain alkyl groups attached to a central trimellitic acid backbone. The structural representation can be summarized as follows:
The compound's structure contributes to its low volatility and high thermal stability, making it suitable for high-performance applications in plastics and coatings.
1(or 2)-(2-Ethylhexyl) trimellitate participates in various chemical reactions, primarily involving esterification and transesterification processes:
These reactions are critical in modifying polymer properties during manufacturing processes.
The mechanism by which 1(or 2)-(2-Ethylhexyl) trimellitate acts as a plasticizer involves several key interactions:
These mechanisms contribute significantly to improving the processing characteristics and end-use performance of polymer materials.
The physical and chemical properties of 1(or 2)-(2-Ethylhexyl) trimellitate include:
These properties make it suitable for use in various applications where low volatility and high thermal stability are required.
1(or 2)-(2-Ethylhexyl) trimellitate is widely used across several industries due to its advantageous properties:
The versatility of this compound underscores its importance in enhancing material properties across various applications.
The molecular architecture of tri(2-ethylhexyl) trimellitate comprises a benzene-1,2,4-tricarboxylic acid (trimellitic acid) core esterified with three 2-ethylhexanol moieties. This configuration yields a relatively high molecular weight compound (546.78 g/mol) with the chemical formula C~33~H~54~O~6~ and a density of 0.99 g/mL at 25°C [3]. The presence of three ester linkages creates multiple isomeric possibilities:
Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), enable the separation and quantification of key isomeric metabolites formed through hydrolysis. These include:
The diester metabolites—1,2-di(2-ethylhexyl) trimellitate, 1,4-di(2-ethylhexyl) trimellitate, and 2,4-di(2-ethylhexyl) trimellitate—further demonstrate the compound's isomeric complexity. These structural characteristics significantly influence both the physicochemical behavior and analytical detection strategies for TOTM and its biological transformation products [7].
Table 1: Key Structural and Physicochemical Properties of Tri(2-ethylhexyl) Trimellitate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C~33~H~54~O~6~ | - |
Molecular Weight | 546.78 g/mol | - |
Refractive Index | 1.485 | 20°C / D line |
Boiling Point | 414°C | Literature value |
Density | 0.99 g/mL | 25°C |
Flash Point | 224°C (closed cup) | - |
Isomeric Metabolites | 1-MEHTM, 2-MEHTM, 4-MEHTM | Biological systems |
The industrial adoption of tri(2-ethylhexyl) trimellitate evolved directly from growing toxicological concerns regarding conventional phthalate plasticizers, particularly di(2-ethylhexyl)phthalate, during the late 20th century. Initial concerns emerged from environmental studies in the 1980s demonstrating endocrine-disrupting effects of certain plasticizers, followed by clinical observations of di(2-ethylhexyl)phthalate exposure in neonatal intensive care units. These studies revealed that infants undergoing medical procedures were exposed to di(2-ethylhexyl)phthalate levels orders of magnitude higher than general populations, with correlative evidence of hepatobiliary dysfunction [1] [4].
Tri(2-ethylhexyl) trimellitate offered several technological advantages that positioned it as a viable alternative:
By the early 2000s, audits of neonatal intensive care units revealed that approximately 48% of medical products historically containing di(2-ethylhexyl)phthalate had available alternatives, with six utilizing alternative polymers and four employing alternative plasticizers including tri(2-ethylhexyl) trimellitate. This transition accelerated following regulatory actions in the European Union that classified di(2-ethylhexyl)phthalate as a substance of very high concern due to reproductive toxicity, prompting medical device manufacturers to reformulate critical products such as:
Table 2: Migration Comparison of Plasticizers from Polyvinyl Chloride Medical Devices
Plasticizer | Molecular Weight (g/mol) | Relative Migration Potential | Primary Application Shift Period |
---|---|---|---|
di(2-ethylhexyl)phthalate (DEHP) | 390.56 | High | Baseline (historical standard) |
di(2-ethylhexyl) adipate (DEHA) | 370.60 | Highest | Limited adoption (1980s-1990s) |
Acetyl tributyl citrate (ATBC) | 402.50 | High | Niche applications (1990s) |
Tri(2-ethylhexyl) trimellitate (TOTM) | 546.78 | Low | Medical devices (2000s-present) |
The regulatory landscape governing plasticizers has profoundly influenced the industrial adoption of tri(2-ethylhexyl) trimellitate. Key regulatory milestones include:
These regulatory pressures created economic and supply chain shifts that favored tri(2-ethylhexyl) trimellitate adoption. As di(2-ethylhexyl)phthalate production decreased in Europe, its commodity pricing advantage diminished, making higher-priced alternatives like tri(2-ethylhexyl) trimellitate economically competitive. Analytical advancements supported compliance monitoring, with sensitive methods developed for tri(2-ethylhexyl) trimellitate metabolite detection in biological matrices:
Current regulatory frameworks emphasize material characterization and leachability studies rather than prescribing specific plasticizers. The United States Food and Drug Administration encourages device manufacturers to assess alternatives to di(2-ethylhexyl)phthalate, particularly for vulnerable populations, but stops short of mandating elimination. This has driven standardization of extraction protocols and analytical methods specific to tri(2-ethylhexyl) trimellitate and its degradation products in medical applications, though significant data gaps remain regarding long-term stability and metabolite toxicokinetics [1] [4].
Table 3: Regulatory Timeline Impacting Tri(2-ethylhexyl) Trimellitate Adoption
Year | Jurisdiction | Regulatory Action | Impact on TOTM Adoption |
---|---|---|---|
1986 | California, USA | Proposition 65 enacted | Increased market demand for non-phthalate alternatives |
2002 | European Union | SCENIHR assessment of di(2-ethylhexyl)phthalate in medical devices | Identification of neonates as high-risk population |
2011 | European Union | di(2-ethylhexyl)phthalate added to REACH Annex XIV | Sunset date established (February 2015) for most applications |
2015 | France | Ban on di(2-ethylhexyl)phthalate in neonatal/maternal devices | Accelerated reformulation of NICU equipment |
2021+ | European Union | Medical Device Regulation (MDR) implementation | Increased technical documentation requirements for plasticizers |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: